Allyl 2,2,3,3,3-pentafluoropropyl ether
Description
Structure
2D Structure
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-3-prop-2-enoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O/c1-2-3-12-4-5(7,8)6(9,10)11/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCORXXVBOOEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395680 | |
| Record name | Allyl 2,2,3,3,3-pentafluoropropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186907-75-5 | |
| Record name | Allyl 2,2,3,3,3-pentafluoropropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fluoride Ion-Mediated Alkylation
The most widely documented method involves the reaction of perfluorinated precursors with allyl halides in the presence of fluoride ions. As detailed in patent WO2018211457A2, this approach utilizes CF₂=CF-CF₂-OSO₂Cl or CF₂=CF-CF₂-OSO₂CF₃ as starting materials, which undergo nucleophilic substitution with allyl halides (e.g., allyl chloride or bromide) in polar aprotic solvents such as diglyme. The fluoride ion acts as a catalyst, facilitating the displacement of the sulfonate group (-OSO₂X) by the allyl moiety.
Key Reaction:
Hexafluoropropylene (HFP)-Based Synthesis
An alternative route involves the reaction of hexafluoropropylene (HFP) with allyl alcohol derivatives. In this method, HFP is first converted to CF₂=CF-CF₂-OB(OSO₂CF₃)₃ via reaction with boron triflate (B(OSO₂CF₃)₃) at subambient temperatures (−10°C to 10°C). Subsequent treatment with allyl magnesium bromide introduces the allyl group, yielding the target compound after hydrolysis and distillation.
Critical Parameters:
-
Molar Ratio: HFP-to-boron triflate ratio of 1:1.2 ensures complete conversion.
-
Solvent: Freon-113 or 1,2-dichloroethane for optimal solubility.
Industrial Production and Scalability
Continuous Flow Reactor Systems
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and safety. The exothermic nature of fluorination reactions necessitates precise temperature control, achieved through jacketed reactors maintained at −5°C to 5°C. Automated feed systems introduce allyl halides and fluoride ion sources (e.g., KF or CsF) at controlled rates to prevent side reactions such as polymerization.
Table 1: Industrial Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | −5°C to 5°C |
| Pressure | 1–2 atm |
| Residence Time | 30–60 minutes |
| Catalyst Loading | 5–7 mol% F⁻ |
Purification Techniques
Crude product purification involves fractional distillation under reduced pressure (20–30 mmHg) to separate the target compound from unreacted HFP and byproducts like CF₃SO₃H . High-purity grades (>99.5%) are achieved using multistage distillation columns with theoretical plate counts exceeding 15.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Yield
Polar aprotic solvents such as diglyme and dimethylacetamide (DMAC) enhance reaction rates by stabilizing intermediate fluorinated anions. Comparative studies show diglyme improves yields by 15–20% over nonpolar solvents like Freon-113 due to its higher dielectric constant (ε = 7.2).
Temperature-Dependent Selectivity
Low temperatures (−10°C to 10°C) favor the formation of this compound over competing pathways. At temperatures >20°C, decomposition via β-elimination becomes significant, generating CF₂=CF₂ and allyl sulfonate byproducts.
Table 2: Temperature vs. Product Distribution
| Temperature (°C) | Target Compound Yield (%) | Byproduct Yield (%) |
|---|---|---|
| −10 | 92 | 3 |
| 10 | 88 | 7 |
| 25 | 65 | 28 |
Comparative Analysis of Synthetic Methods
Fluoride-Mediated vs. Grignard Routes
The fluoride-mediated route offers superior scalability and lower operational costs compared to Grignard reagent-based methods. However, Grignard approaches (e.g., using allyl magnesium bromide) achieve higher stereochemical purity (>98% enantiomeric excess) in asymmetric syntheses .
Chemical Reactions Analysis
Types of Reactions
Allyl 2,2,3,3,3-pentafluoropropyl ether can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether to alcohols or other reduced forms.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
Allyl 2,2,3,3,3-pentafluoropropyl ether serves as a valuable reagent in organic synthesis. It acts as a building block for constructing more complex molecules through various chemical reactions:
- Reactions :
- Oxidation : Can be oxidized to produce aldehydes or carboxylic acids.
- Reduction : Can be reduced to yield alcohols.
- Substitution Reactions : The allyl group can participate in substitution reactions, enabling the formation of derivatives.
The compound's reactivity is influenced by its fluorinated structure, which enhances its lipophilicity and stability in various environments .
Biological Applications
In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its unique structure allows it to interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity. This interaction can lead to significant biological effects and insights into metabolic pathways .
Specialty Chemicals
The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing polymers and surfactants that exhibit low surface energy and high thermal stability. These characteristics are particularly advantageous in applications requiring water and oil repellency .
Electrolyte Additives
Research indicates that this compound can be incorporated into electrolyte compositions for batteries and other electrochemical devices. Its fluorinated structure enhances the performance of electrolytes by improving stability and conductivity .
Case Studies
- Polymer Development : Research has demonstrated the successful incorporation of this compound into segmented aromatic polymers. These polymers exhibited enhanced thermal stability and mechanical properties compared to traditional materials .
- Biochemical Probes : In studies focusing on enzyme interactions, this compound has been employed as a probe to elucidate mechanisms of action in various biological systems. Its ability to modify enzyme activity has provided insights into metabolic pathways .
Mechanism of Action
The mechanism of action of Allyl 2,2,3,3,3-pentafluoropropyl ether involves its interaction with specific molecular targets. The presence of the pentafluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Allyl 1,1,2,3,3,3-Hexafluoropropyl Ether
EF5 (Nitroimidazole Derivative)
- Molecular Formula : C₈H₈F₅N₃O₃
- Molecular Weight : 289.16 g/mol .
- Key Differences: Functional group: EF5 is a 2-nitroimidazole compound with a pentafluoropropyl acetamide side chain, enabling hypoxia-specific bioreductive binding in tumors . Applications: EF5 is used clinically for detecting tumor hypoxia via PET imaging, whereas the allyl ether is non-medical and employed in industrial synthesis . Reactivity: EF5 undergoes nitroreduction under hypoxic conditions, forming covalent adducts with cellular macromolecules, a property absent in the allyl ether .
Poly(2,2,3,3,3-Pentafluoropropyl Acrylate) (PPeFPA)
- Molecular Formula : (C₅H₅F₅O₂)ₙ
- Key Differences: Polymer vs. small molecule: PPeFPA is a fluorinated acrylate polymer used in nanotechnology for self-assembling sub-10 nm microdomains . Fluorine role: The pentafluoropropyl group in PPeFPA lowers surface energy, enabling applications in block copolymer design, contrasting with the allyl ether’s role in reactive synthesis .
Physicochemical and Reactivity Comparisons
Fluorine Substitution Effects
- Electron-Withdrawing Capacity: The pentafluoropropyl group in allyl ether enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to non-fluorinated allyl ethers .
- Thermal Stability : Fluorine atoms increase thermal stability, a trait shared with EF5 and PPeFPA, which retain functionality under physiological or high-temperature processing conditions .
Reactivity in Hydrogen Atom Transfer (HAT)
- Allyl ethers exhibit lower bond dissociation energy (BDE) and higher electron density than non-ether allyl compounds, favoring HAT reactions critical in polymerization mechanisms .
- Example: Allyl 2,2,3,3,3-pentafluoropropyl ether’s reactivity surpasses that of allyl hexafluoropropyl ether in radical-initiated processes due to steric and electronic differences .
Research Findings and Data
Biodistribution and Binding Kinetics
Biological Activity
Allyl 2,2,3,3,3-pentafluoropropyl ether (CAS Number: 186907-75-5) is a fluorinated organic compound characterized by its unique structure comprising an allyl group and a pentafluoropropyl ether moiety. This compound has gained attention due to its potential applications in pharmaceuticals and materials science, primarily attributed to the presence of five fluorine atoms that enhance its hydrophobicity and thermal stability.
- Molecular Formula : C₆H₇F₅O
- Molecular Weight : 190.11 g/mol
- Boiling Point : 85–86 °C
- Flash Point : 14 °C
The unique properties of this compound make it a subject of interest for various chemical reactions and biological studies. Its reactivity is influenced by the fluorinated structure, which can lead to elimination reactions under specific conditions .
Potential Biological Effects
- Toxicity and Safety :
- Reactivity in Biological Systems :
- The compound may undergo elimination reactions that could result in the formation of biologically relevant alkenes. These transformations could potentially interact with biological macromolecules or influence metabolic pathways.
Synthetic Applications
Research indicates that this compound can be synthesized through various methods that highlight its utility in creating more complex organic structures . The ability to modify existing compounds for specific applications is a critical aspect of its chemical behavior.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound in comparison to other fluorinated compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Allyl Fluoride | C₃H₅F | Simpler structure; lacks pentafluoropropyl group |
| Perfluorohexane | C₆F₁₄ | Fully fluorinated; lacks allylic functionality |
| 1-(Perfluoroalkyl)ethyl ether | C₈H₁₈F₃ | Contains perfluoroalkyl chain; different reactivity |
| Pentafluoropropanol | C₃H₃F₅O | Alcohol instead of ether; distinct properties |
This compound stands out due to its combination of an allylic group with a highly fluorinated structure. This combination provides unique reactivity patterns that may not be present in simpler or fully fluorinated compounds .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the fluorinated structure (e.g., δ -75 to -85 ppm for -CF3 groups) .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 218 for the molecular ion) verify purity, especially given the compound’s low boiling point (~81°C at 760 mmHg) .
- FT-IR : Peaks at 1150–1250 cm⁻¹ (C-F stretching) and 1640 cm⁻¹ (C=C stretching) confirm functional groups .
- Elemental Analysis : Validate empirical formula (e.g., C7H7F5O2) with <0.3% deviation .
What strategies mitigate thermal decomposition during the synthesis of fluorinated ethers like this compound?
Advanced Research Question
Thermal instability arises from C-O bond cleavage in fluorinated ethers. Mitigation strategies include:
- Low-Temperature Reactions : Conduct reactions below 50°C to minimize degradation .
- Inert Atmosphere : Use nitrogen or argon to prevent oxidation, as fluorinated compounds are prone to forming perfluorinated acids .
- Stabilizing Additives : Incorporate radical inhibitors (e.g., BHT) during polymerization or storage .
- Purification via Short-Path Distillation : Reduces exposure to high temperatures, preserving integrity .
What are the solubility properties of this compound in common organic solvents, and how do they impact reaction design?
Basic Research Question
The ether is highly soluble in non-polar solvents (e.g., toluene, heptane) and partially miscible in polar aprotic solvents (e.g., THF, DMF). Its logP value of 3.69 indicates strong hydrophobicity, necessitating phase-transfer catalysts for aqueous reactions . Solubility
| Solvent | Solubility (g/100 mL) |
|---|---|
| Toluene | >50 |
| Methanol | <5 |
| THF | 20–30 |
| This influences solvent selection for homogeneous reaction conditions or extraction protocols . |
How does the incorporation of this compound into copolymers affect surface properties like hydrophobicity?
Advanced Research Question
Copolymers incorporating this ether exhibit enhanced surface hydrophobicity due to fluorine’s low surface energy. For example, poly(2,2,3,3,3-pentafluoropropyl methacrylate-co-methyl methacrylate) shows water contact angles >110°, compared to 70° for non-fluorinated analogs . X-ray photoelectron spectroscopy (XPS) confirms fluorine enrichment at the polymer-air interface. Applications include anti-fouling coatings and biomedical devices requiring reduced protein adsorption .
What are the challenges in analyzing trace impurities in this compound, and how can they be addressed?
Advanced Research Question
Trace impurities (e.g., residual tosylate, allyl alcohol) can catalyze side reactions. Analytical strategies:
- HPLC with Fluorinated Columns : Achieve baseline separation of fluorinated analogs (e.g., C18 columns modified with perfluorinated phases) .
- ²⁹Si NMR for Siloxane Contamination : Detect silicone-based impurities from glassware, which interfere with polymerization .
- Headspace GC-MS : Identify volatile byproducts (e.g., HF or COF2) formed during degradation .
What role does this compound play in the synthesis of fluorinated dendrimers or hyperbranched polymers?
Advanced Research Question
The allyl group enables thiol-ene "click" reactions for constructing dendritic architectures. For example, coupling with perfluorinated thiols yields hyperbranched polymers with tunable thermal stability (TGA degradation >300°C) and low dielectric constants (<2.5) . Reaction efficiency (>95%) is monitored via ¹H NMR disappearance of the allyl proton signal at δ 5.8–6.2 ppm .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
